

Synthesis of Flazo Orange: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Flazo Orange*

Cat. No.: *B1582942*

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Abstract

Flazo Orange, chemically known as 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol, is an azo dye with potential applications in various research and development sectors. This document provides a detailed technical guide on its synthesis, including the underlying chemical pathway, a comprehensive experimental protocol, and key characterization data. The synthesis involves a two-step diazotization and azo coupling reaction. This guide is intended for professionals in chemistry and drug development, offering a foundational understanding of the synthesis and properties of **Flazo Orange**.

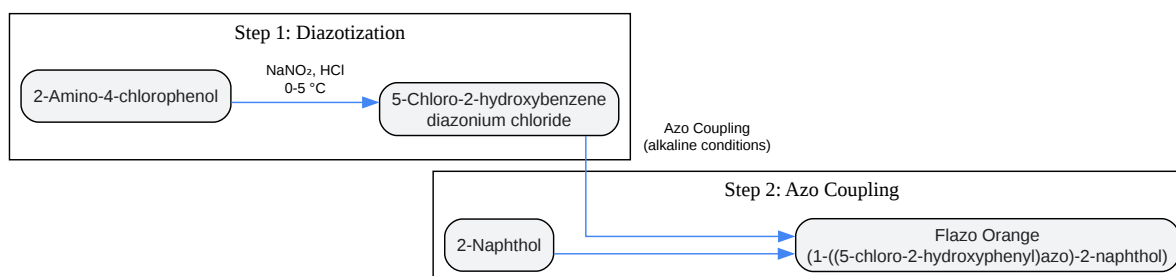
Introduction

Azo compounds are a significant class of organic molecules characterized by the presence of a diazene functional group ($R-N=N-R'$), where R and R' are typically aryl groups. These compounds are known for their vibrant colors and are widely used as dyes and pigments. The synthesis of azo dyes is a well-established process, generally involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. **Flazo Orange** is synthesized via the diazotization of 2-amino-4-chlorophenol and subsequent azo coupling with 2-naphthol (β -naphthol)[1].

Synthesis Pathway

The synthesis of **Flazo Orange** proceeds through a two-step mechanism:

- **Diazotization of 2-amino-4-chlorophenol:** 2-amino-4-chlorophenol is treated with nitrous acid (HNO_2), which is generated in situ from sodium nitrite (NaNO_2) and a strong acid, typically hydrochloric acid (HCl), at a low temperature ($0-5\text{ }^\circ\text{C}$). This reaction converts the primary amino group into a diazonium salt, forming 5-chloro-2-hydroxybenzenediazonium chloride.
- **Azo Coupling:** The freshly prepared diazonium salt is then coupled with 2-naphthol, which is dissolved in an alkaline solution (e.g., sodium hydroxide). The electron-rich 2-naphthol acts as a coupling agent, and the electrophilic diazonium salt attacks the C1 position of the naphthol ring, leading to the formation of the azo dye, 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol (**Flazo Orange**).



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Figure 1: Synthesis pathway of **Flazo Orange**.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **Flazo Orange**, based on the procedure described for similar azo dyes[1].

Materials and Reagents

- 2-amino-4-chlorophenol
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- 2-Naphthol (β -Naphthol)
- Sodium hydroxide (NaOH)
- Distilled water
- Ice
- Ethanol (for recrystallization)

Step-by-Step Procedure

Part 1: Diazotization of 2-amino-4-chlorophenol

- In a 250 mL beaker, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a mixture of concentrated hydrochloric acid and distilled water.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution while maintaining the temperature strictly between 0 and 5 °C.
- Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be confirmed using starch-iodide paper.

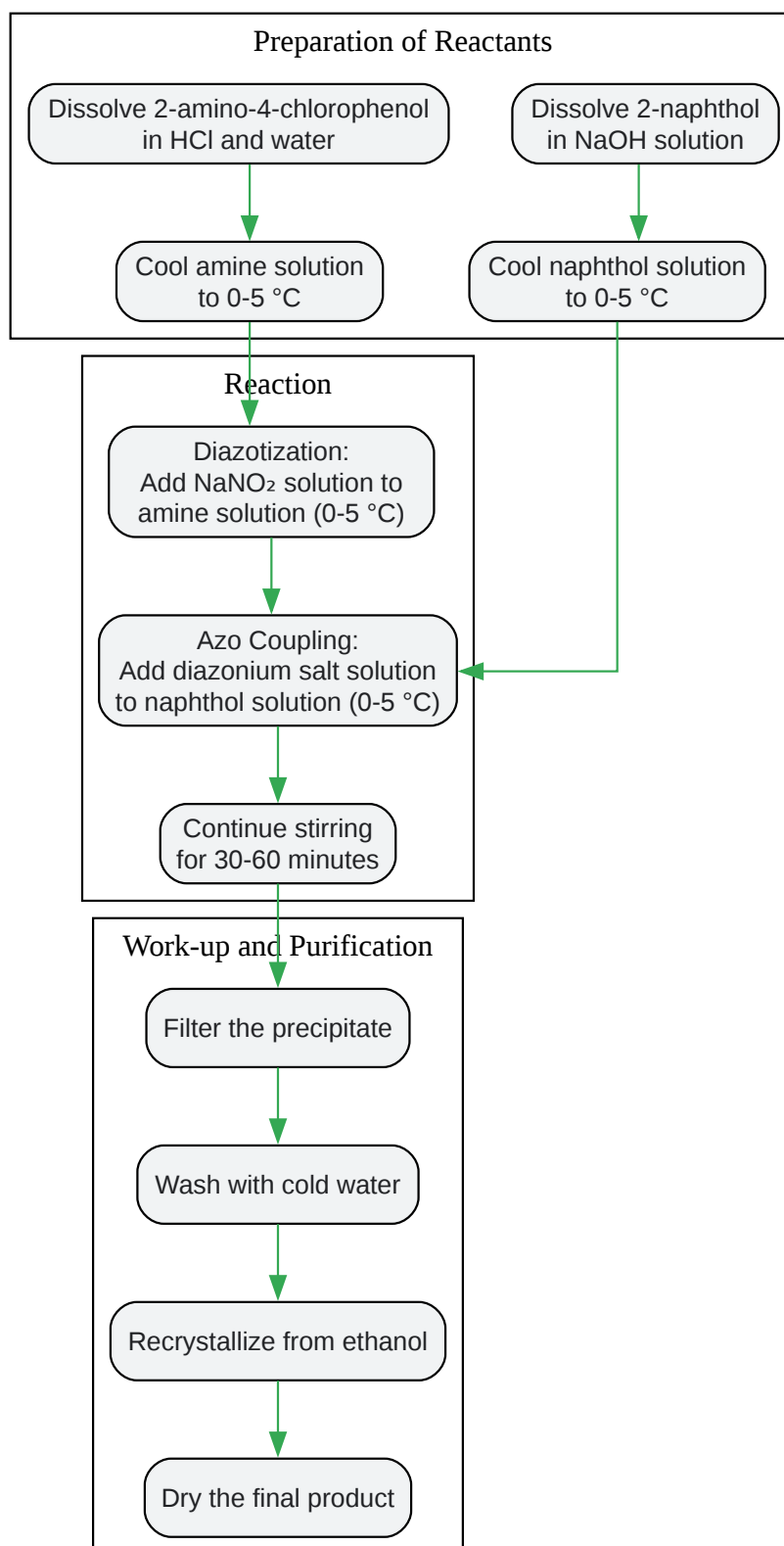
Part 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

- Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
- Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous and continuous stirring.
- A colored precipitate of **Flazo Orange** should form immediately.
- Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

- Filter the precipitated **Flazo Orange** using a Buchner funnel under vacuum.
- Wash the crude product with cold distilled water to remove any unreacted salts and impurities.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
- Dry the purified crystals in a vacuum oven at a moderate temperature.



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Figure 2: Experimental workflow for the synthesis of **Flazo Orange**.

Characterization and Data

The synthesized **Flazo Orange** can be characterized using various analytical techniques to confirm its structure and purity.

Physical Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₁ ClN ₂ O ₂
Molecular Weight	298.73 g/mol
Appearance	Colored solid
Melting Point	Not specified in the search results
Solubility	Soluble in organic solvents

Spectroscopic Data

The following data is based on the characterization of 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol[1].

Technique	Key Data
Elemental Analysis	Calculated for C ₁₆ H ₁₁ N ₂ OCl: C 64.33%, N 9.38%, H 3.71%. Found: C 64.41%, N 8.45%, H 3.70%[1].
FT-IR (KBr, cm ⁻¹)	$\nu(\text{C=O})$: 1596.91, $\nu(\text{C=C})$: 1500, $\nu(\text{C=N})$: 1490.43, $\nu(\text{C—Cl})$: 745.10, $\nu(\text{C—C})$: 1400, $\nu(\text{C—H})$: 2921.31[1].
¹ H NMR (CDCl ₃ , δ ppm)	7.031–8.209 (9H, aromatic group protons), 12.414 (singlet, 1H, OH phenol) and 14.38 (singlet, 1H, N—H \cdots O)[1].
¹³ C NMR (CDCl ₃ , δ ppm)	156.86 (C=O), 150.49 (C=N), (109.49–136.92) (C—H)[1].

Safety Precautions

- Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures.
- The reactions should be carried out in a well-ventilated fume hood.
- Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of **Flazo Orange** is a straightforward and well-documented example of a diazotization and azo coupling reaction. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this compound for further investigation and application in various fields of chemical and biomedical research. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product.

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References

- 1. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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